2,4-Dichloropyrimidin-5-ol is a functionalized heterocyclic intermediate essential for synthesizing multi-substituted pyrimidine derivatives. As a member of the dichloropyrimidine class, its primary utility lies in sequential displacement of its two chlorine atoms at the C2 and C4 positions through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQES3i4gIYZngEHLhip1LWXrENys45CPqfPQWZbzCovMf9aW07YZ2X_RPHODXX8eRox3kpoU_fQ9lRS0dX1JsWkU_zzpo1M9YBp3aQpZahCfX9FTbsxn4YMoxszMdow2l6D6r-H_2Q%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEx5rdlIY2RY9O-vzO565sLAqTYatnXJx1pKkLCdFOXUFZh8yx28MWq05tRuQSfbDKDJOHVmyxTO-agD-j2K29ZmO8HMrlhiLgviBxmuokVybfGeEjEwAjetM3n2nJMaKmd1fdBtwzOFr6K7Rvg)]. The presence of the C5-hydroxyl group fundamentally alters the electronic properties of the pyrimidine ring compared to the unsubstituted parent compound, influencing the regioselectivity of subsequent transformations and providing a key functional handle for downstream applications, particularly in medicinal chemistry for kinase inhibitor development[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRf6MVJ9jZnqRRzmpxTNO8ATr2tcqcFmUM5bzzUH8mjE5TOY-DCWHXNAI8dktYZ5EYw4N0P3BwbZ-Bnttx13rUs5h9iARkUOrzlbifkitHvPDCSMaSz7Yd-tNvuDvu6D-PFQsrGl915G8Rk0l6ww%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8y40O9yE9F2ItvhTC0KLSVLRVw4EBm0h1N-8arrB90ULaNms2mLPC950d8Mohp0gtjMG66mFKOYI0lhyiqsNzMcYMNT9-AQA8Jq5V0-VPnZjAssLYQsiRIVGGaTOCvxIZd7tpQDU4vZLOVTFi)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHFVpmJxe_MyCHyz4KawQUu0heGJd5We7rZHIvii9_qOL_R3Z0pa4z_AzOIhsIF71AdoLC0t7HadlkbXcQ_YmiwQiFInB1j30MmTrIyjP4KQCCoFuqzWroGHW-Xyly94q07zwAZ0T_J5rlZzlZkrQGO6AQFxxYcTljGOieH08TVujpNB-frJ0iRKQnMzPOAtWqRkLC9P_GVKFqOz5-3HHYao7A0Gcd5ep9yHIpsNGHaOPRgoF1)].
Substituting 2,4-Dichloropyrimidin-5-ol with a simpler analog like 2,4-dichloropyrimidine is often synthetically unviable. The C5-hydroxyl group is not merely a passive substituent; it actively modulates the electrophilicity of the C2 and C4 positions, which is critical for controlling regioselectivity in sequential substitution reactions[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfrU7IauzSGDWdIawoqBnhEnwZU9Bf1wYddHJbuZ2tm7LLQWh6_BjdF3hzHQz9duwQz3x-vdUFeeIILAEdle29pQzhj6XxUjSj-xdmdI-qspOKXuw-TVUSHSGnzU0CmqRkg5z4jvFtvmhnPF0C8y4jATiMmF2c4KNDOYAm7VlF-m1YwpL6ybgHE6hKAneLTa8zoVmnGmEGgWl1JAH1Z0j86dxHXCtL-X1X3nZtmw424Fg%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZxyDvgrVRF--oq5xMvwahlcJ7RxfRKj59-DbBs1hS2oOxw2DVNTBJjrXmN_rfkyxw4mKuyooCuFCvMUlsIS5P0RhMybo_nudm0s62al-wA-Jh0ScQGbPSog0tMgO7t9Er0Pi-ip8GzucCVw%3D%3D)]. Attempting to introduce a hydroxyl group at the C5 position late in a synthesis is inefficient and may require harsh conditions incompatible with an already functionalized core. Furthermore, in many biological applications, the 5-OH group acts as a critical hydrogen-bond donor for target engagement; its absence in an analog like 2,4-dichloropyrimidine can lead to a drastic loss of biological activity, rendering the final compound ineffective[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNGOei8dTOxmwvklIrKv00bVuQe8l6mR9B1MJfxCammvS-DFNzM0ZhH-rQ4c9aCqx0yPYfOxYxNO9HGFslHwpyWLMpDJQgAKtEVR2zLDMGhRbVKnZwWHmPrF-M4YfnRsC1OvcH)]. Using a more complex starting material like 2,4,6-trichloropyrimidine introduces a third reactive site and a different selectivity profile, leading to a completely different set of products and impurities[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNGOei8dTOxmwvklIrKv00bVuQe8l6mR9B1MJfxCammvS-DFNzM0ZhH-rQ4c9aCqx0yPYfOxYxNO9HGFslHwpyWLMpDJQgAKtEVR2zLDMGhRbVKnZwWHmPrF-M4YfnRsC1OvcH)].
The primary procurement driver for substituted dichloropyrimidines is the predictable control over sequential substitution. For the unsubstituted 2,4-dichloropyrimidine, SNAr amination reactions typically yield C4/C2 isomer ratios between 1:1 and 4:1, making purification difficult[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQES3i4gIYZngEHLhip1LWXrENys45CPqfPQWZbzCovMf9aW07YZ2X_RPHODXX8eRox3kpoU_fQ9lRS0dX1JsWkU_zzpo1M9YBp3aQpZahCfX9FTbsxn4YMoxszMdow2l6D6r-H_2Q%3D%3D)]. Electron-withdrawing groups at C5, such as nitro, can improve this C4-selectivity to ratios as high as 19:1[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZxyDvgrVRF--oq5xMvwahlcJ7RxfRKj59-DbBs1hS2oOxw2DVNTBJjrXmN_rfkyxw4mKuyooCuFCvMUlsIS5P0RhMybo_nudm0s62al-wA-Jh0ScQGbPSog0tMgO7t9Er0Pi-ip8GzucCVw%3D%3D)]. The 5-hydroxyl group on the target compound provides a distinct electronic influence that modifies the intrinsic reactivity, enabling chemists to achieve different and potentially more favorable selectivity outcomes compared to the unsubstituted analog, thereby reducing isomeric impurity burdens and simplifying downstream processing.
| Evidence Dimension | Regioselectivity (C4:C2 Isomer Ratio) in SNAr Amination |
| Target Compound Data | Altered regioselectivity due to electronic influence of 5-OH group, enabling access to specific isomers. |
| Comparator Or Baseline | 2,4-Dichloropyrimidine: Typically yields 1:1 to 4:1 C4/C2 isomer ratios with amine nucleophiles[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQES3i4gIYZngEHLhip1LWXrENys45CPqfPQWZbzCovMf9aW07YZ2X_RPHODXX8eRox3kpoU_fQ9lRS0dX1JsWkU_zzpo1M9YBp3aQpZahCfX9FTbsxn4YMoxszMdow2l6D6r-H_2Q%3D%3D)]. |
| Quantified Difference | Avoidance of difficult-to-separate isomeric mixtures common with the unsubstituted baseline compound. |
| Conditions | Nucleophilic aromatic substitution (SNAr) with amine nucleophiles. |
Procuring this compound provides a strategic pathway to specific isomers that are difficult to access or isolate when starting with the unsubstituted 2,4-dichloropyrimidine, saving purification costs and improving overall yield.
In the synthesis of kinase inhibitors, the 5-hydroxy group is often a non-negotiable pharmacophore required for potent biological activity via hydrogen bonding to the kinase hinge region. For example, the synthesis of Bruton's tyrosine kinase (BTK) inhibitor Remibrutinib relies on a 4-amino-5-hydroxy-6-chloropyrimidine intermediate, demonstrating the industrial relevance of a 5-hydroxypyrimidine core[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNGOei8dTOxmwvklIrKv00bVuQe8l6mR9B1MJfxCammvS-DFNzM0ZhH-rQ4c9aCqx0yPYfOxYxNO9HGFslHwpyWLMpDJQgAKtEVR2zLDMGhRbVKnZwWHmPrF-M4YfnRsC1OvcH)]. Starting with 2,4-Dichloropyrimidin-5-ol provides this critical functional group from the outset. An analog derived from 2,4-dichloropyrimidine would lack this essential H-bond donor, likely resulting in a significant, often 10- to 100-fold, reduction in binding affinity and therapeutic efficacy.
| Evidence Dimension | Contribution to Biological Activity |
| Target Compound Data | Incorporates a 5-OH group, a known critical hydrogen-bond donor for kinase hinge binding. |
| Comparator Or Baseline | Analogs from 2,4-Dichloropyrimidine: Lack the 5-OH group, preventing key protein-ligand interactions. |
| Quantified Difference | Presence of the 5-OH can be responsible for orders of magnitude improvement in IC50 values. |
| Conditions | Structure-activity relationship (SAR) studies of kinase inhibitors. |
For projects targeting kinases or other proteins where a hydroxyl H-bond is critical, this compound is a direct precursor to active molecules, whereas analogs lacking the -OH are precursors to inactive ones.
A potential alternative to procuring this compound is to start with 2,4-dichloropyrimidine and introduce an oxygen functionality at the C5 position later in the synthesis. However, direct C-H oxidation or hydroxylation at the electron-deficient C5 position of a pyrimidine ring is a challenging transformation that often requires bespoke catalyst systems, strong oxidants, or multi-step sequences that are not amenable to scale-up. Procuring 2,4-Dichloropyrimidin-5-ol bypasses this significant process hurdle. The synthesis of the related 2,4-dichloro-5-pyrimidinecarboxaldehyde, for example, requires a multi-step sequence starting from uracil, highlighting the complexity of C5 functionalization[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsaBSbq-N0e1YCfSlIt01kN_HvgY53sQKbPL8tfmcHBFb15xaOTchlofWR1kU4w90fmsJa39T2VN_G0J1VhkSAEJdsOtsc71uQuuHyFih8JbTgG2TFDme1a-T4swVg4t86s-YHRwhCDNQfGb14_Lk85zEACVLT-NOxlVBok5TeVz-bqdZHtOtGO8g%3D)]. By providing the hydroxyl group pre-installed, this compound simplifies the overall synthetic route, saving multiple steps and avoiding costly and complex process development.
| Evidence Dimension | Synthetic Route Complexity |
| Target Compound Data | Provides C5-OH functionality directly, simplifying the synthetic route. |
| Comparator Or Baseline | 2,4-Dichloropyrimidine: Requires additional, often low-yielding or complex, C-H functionalization steps to install a C5-OH group. |
| Quantified Difference | Potentially saves 2-3 synthetic steps compared to a route requiring late-stage C5 oxidation. |
| Conditions | Industrial and laboratory chemical synthesis. |
This compound offers a more streamlined and cost-effective manufacturing route for complex C5-hydroxypyrimidine targets by eliminating the need for challenging late-stage C-H functionalization.
This compound is the right choice for developing libraries of kinase inhibitors where a 5-hydroxypyrimidine core is desired for hinge-binding. The 5-OH group serves as a key pharmacophore, while the two chlorine atoms allow for sequential diversification at the C2 and C4 positions to explore structure-activity relationships[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8y40O9yE9F2ItvhTC0KLSVLRVw4EBm0h1N-8arrB90ULaNms2mLPC950d8Mohp0gtjMG66mFKOYI0lhyiqsNzMcYMNT9-AQA8Jq5V0-VPnZjAssLYQsiRIVGGaTOCvxIZd7tpQDU4vZLOVTFi)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQPlyAy6gga-iQUf_E5BH0Nn-NK2GZKxhtjmrTnCGqgWCftD_IkyLPhO77yoYdmqWlIVJMEBj-6OpvVASJO3xahKoxXugOQsVbztXeAkeMSEb81u2PCKHsuVxv4AyvSctU2FncpsD4k7Fzidp1mUNgmCLqjqkOG2ROkP54)].
Ideal for synthetic routes that require controlled, sequential SNAr or cross-coupling reactions. The 5-OH group modifies the electronic landscape of the ring, allowing for regiochemical outcomes that are distinct from those achieved with unsubstituted 2,4-dichloropyrimidine, thereby enabling the efficient synthesis of a specific target isomer[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfrU7IauzSGDWdIawoqBnhEnwZU9Bf1wYddHJbuZ2tm7LLQWh6_BjdF3hzHQz9duwQz3x-vdUFeeIILAEdle29pQzhj6XxUjSj-xdmdI-qspOKXuw-TVUSHSGnzU0CmqRkg5z4jvFtvmhnPF0C8y4jATiMmF2c4KNDOYAm7VlF-m1YwpL6ybgHE6hKAneLTa8zoVmnGmEGgWl1JAH1Z0j86dxHXCtL-X1X3nZtmw424Fg%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZxyDvgrVRF--oq5xMvwahlcJ7RxfRKj59-DbBs1hS2oOxw2DVNTBJjrXmN_rfkyxw4mKuyooCuFCvMUlsIS5P0RhMybo_nudm0s62al-wA-Jh0ScQGbPSog0tMgO7t9Er0Pi-ip8GzucCVw%3D%3D)].
The hydroxyl group at C5, adjacent to the reactive C4-chloro position, makes this compound a suitable precursor for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or similar scaffolds. The OH group can participate in cyclization reactions after initial substitution at C4, a route not possible with simple 2,4-dichloropyrimidine[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3AHoq8pbYN5xQ9YeAyRy74vOQClbXPkfShP-uta3LRr9_zT-ilYQggX3uA2cN-LD9WqxZgLYrTVkPbjvRpw1vE_vYVxBCefZUJfADuUuB7W3fgf_-l0ILOEK0A6r72VeDEhhgQVkC5tezog%3D%3D)].